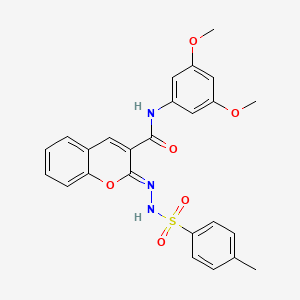

(Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

(Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a tosylhydrazono group and a dimethoxyphenyl moiety, making it a molecule of interest for various scientific research applications.

Properties

IUPAC Name |

(2Z)-N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O6S/c1-16-8-10-21(11-9-16)35(30,31)28-27-25-22(12-17-6-4-5-7-23(17)34-25)24(29)26-18-13-19(32-2)15-20(14-18)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZQGWMBSICPTH-RFBIWTDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives with active methylene compounds under basic conditions.

Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst or under reflux conditions.

Attachment of the Dimethoxyphenyl Moiety: The final step involves the coupling of the dimethoxyphenyl group to the chromene core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the available functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the tosylhydrazono group, converting it into corresponding amines or hydrazines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines or hydrazines.

Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential pharmacological activities. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore these activities in various biological assays.

Medicine

In medicine, the compound is being studied for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features allow for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- (Z)-N-(3,5-dimethoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide

- (Z)-N-(3,5-dimethoxyphenyl)-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide

- (Z)-N-(3,5-dimethoxyphenyl)-2-(2-methylhydrazono)-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide lies in its tosylhydrazono group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

(Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article explores the synthesis, biological activity, and relevant research findings pertaining to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethoxyphenyl derivatives with tosylhydrazones. The detailed procedure includes:

- Preparation of Tosylhydrazone : The tosylhydrazone is synthesized by reacting p-toluenesulfonyl hydrazide with the appropriate aldehyde or ketone in a methanol solvent.

- Formation of the Chromene Structure : The chromene moiety is introduced through cyclization reactions involving the tosylhydrazone and other reagents under controlled conditions.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. Notably:

- Cell Line Testing : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that derivatives of this compound can inhibit cell proliferation effectively. For instance, one study reported IC50 values as low as for A549 cells, indicating potent cytotoxicity against tumor cells .

- Mechanism of Action : The proposed mechanism includes interaction with DNA and inhibition of DNA-dependent enzymes, which are critical for tumor cell survival and proliferation .

Antimicrobial Activity

In addition to its antitumor effects, this compound class has shown promising antimicrobial activity:

- Spectrum of Activity : Compounds derived from similar structures have been evaluated against various bacterial strains and have demonstrated broad-spectrum antibacterial properties .

- Comparative Studies : In comparative studies, some derivatives exhibited higher antibacterial efficacy than standard antibiotics in both Gram-positive and Gram-negative bacterial strains .

Case Study 1: Antitumor Efficacy

A recent investigation assessed the antitumor efficacy of several newly synthesized compounds based on the chromene structure. The study utilized both 2D and 3D cell culture systems to evaluate cytotoxicity. Results indicated that while all tested compounds showed some degree of cytotoxicity, those with structural similarities to this compound were particularly effective in 3D assays .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of similar chromene derivatives. The results highlighted that these compounds could inhibit bacterial growth effectively at low concentrations. Notably, a derivative exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .

Research Findings Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-configured chromene-carboxamide derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives (e.g., tosylhydrazines) and chromene-carboxamide precursors. For example, describes refluxing a chromene precursor with substituted aldehydes and sodium acetate in acetic anhydride/acetic acid to form Z-configured hydrazones. Similarly, outlines multi-step pathways using hydrazine derivatives to synthesize chromeno-pyrimidinones, emphasizing the role of solvent systems (e.g., DMF/water for crystallization) and reflux conditions (e.g., 2–12 hours) .

Q. How can researchers confirm the Z-configuration of the hydrazone moiety in this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The =CH proton in the hydrazone moiety typically appears as a singlet in the range of δ 7.9–8.1 ppm in -NMR for Z-isomers due to restricted rotation around the C=N bond. This is consistent with data in , where Z-configured hydrazones showed singlet signals at δ 7.94–8.01 ppm. Infrared (IR) spectroscopy can also validate the presence of C=N and sulfonamide groups (e.g., IR peaks at ~2,200 cm for CN and ~1,350 cm for SO) .

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer : Recrystallization from mixed solvents (e.g., acetic acid/acetic anhydride or DMF/water) is widely used, as demonstrated in and . Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) may further purify intermediates. Yield optimization requires careful control of temperature during crystallization (e.g., slow cooling to 0–5°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer : Systematic modification of substituents (e.g., methoxy groups on the phenyl ring or tosyl group replacement) followed by in vitro bioassays (e.g., cytotoxicity, enzyme inhibition) is key. provides a model where ethyl chromene carboxylate analogs were tested against cancer cell lines, with SAR guided by substituent electronic effects and steric bulk. Computational tools like molecular docking can predict binding interactions with target proteins (e.g., kinases or DNA topoisomerases) .

Q. What crystallographic strategies resolve contradictions in reported molecular geometries of similar chromene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving geometric ambiguities. and highlight monoclinic (P21/c) crystal systems with Z-configurations stabilized by intramolecular hydrogen bonds (e.g., N–H···O=S in tosylhydrazones). Discrepancies in literature geometries often arise from poor crystal quality; optimizing crystallization solvents (e.g., ethanol/water mixtures) and slow evaporation rates improves data reliability .

Q. How can researchers address conflicting bioactivity data across different studies?

- Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, incubation times) and validate purity (>95% by HPLC). resolved contradictions by synthesizing analogs with controlled stereochemistry and testing them under uniform conditions. Statistical tools like ANOVA or principal component analysis (PCA) can identify confounding variables (e.g., solvent residues in samples) .

Q. What advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) tracks molecular ion fragments during accelerated stability testing (e.g., exposure to pH 7.4 buffer at 37°C). ’s analysis of similar chromene derivatives used LC-MS to identify hydrolysis products (e.g., free carboxamide or sulfonic acid). Solid-state stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as inferred from ’s crystal lattice data .

Q. How to design multi-step synthetic routes for analogs with enhanced solubility or bioavailability?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl or tertiary amines) at non-critical positions. demonstrates functionalization of the chromene core with pyrazoles or oxazepines via hydrazine intermediates. Prodrug strategies (e.g., esterification of the carboxamide) can improve membrane permeability, guided by logP calculations (e.g., using ChemDraw or ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.